Product packaging for Cynodontin(Cat. No.:CAS No. 476-43-7)

Cynodontin

Cat. No.: B045498
CAS No.: 476-43-7
M. Wt: 286.24 g/mol
InChI Key: NFQXCHAJWVRYND-UHFFFAOYSA-N
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Description

Cynodontin is a potent quinoid metabolite belonging to the class of anthraquinones, primarily isolated from fungi such as Drechslera and Curvularia species. This dark red to brown pigment serves as a critical tool in mycological and biochemical research, offering insights into fungal pathogenicity and secondary metabolism. Its principal mechanism of action involves the induction of oxidative stress; as a redox-active compound, this compound facilitates the generation of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and eventual apoptosis in susceptible cells. This property makes it a valuable agent for studying cellular oxidative damage, antioxidant defense mechanisms, and the development of novel antifungal strategies. Beyond microbiology, researchers utilize this compound in plant pathology to investigate host-pathogen interactions and in materials science for its potential as a natural dye. Its high purity and well-characterized structure ensure reliability and reproducibility in experimental settings, making it an essential standard for advanced life science investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B045498 Cynodontin CAS No. 476-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQXCHAJWVRYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197211
Record name Cynodontin
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-43-7
Record name 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynodontin
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Record name Cynodontin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343
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Record name Cynodontin
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Record name CYNODONTIN
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Advanced Biosynthesis and Biogenetic Pathways of Cynodontin

Fungal Producers and Their Metabolic Profiles

Cynodontin is produced by several fungal species, often as part of a mixture of anthraquinone (B42736) derivatives. researchgate.netmdpi.comnih.gov

Key fungal species known to produce this compound include:

Curvularia lunata : This species has been characterized to produce a mixture of three anthraquinone derivatives: chrysophanol, helminthosporin (B191383), and this compound, with this compound often comprising over 70% of the mixture. benchchem.commdpi.com

Drechslera species (now often reclassified under Pyrenophora): Drechslera avenae, D. teres, D. graminea, D. tritici-repentis, D. phlei, and D. dictyoides are known to exude red pigments, including this compound. researchgate.net Specifically, Pyrenophora avenae produces helminthosporin and this compound. mdpi.com

Pyrenochaeta terrestris : This fungus produces this compound, and studies have shown that its biosynthesis can be influenced by inhibitors like tricyclazole (B1682534), leading to the accumulation of presumed precursors such as emodin (B1671224), chrysophanol, and helminthosporin. researchgate.net Pyrenochaeta terrestris also co-produces this compound with secalonic acids, suggesting a common branching pathway. nih.gov

Setophoma terrestris (formerly Pyrenophora dematioidea): This species is also reported to produce this compound. benchchem.com

Other fungal genera known for producing anthraquinones, including hydroxyanthraquinones, which are structurally related to this compound, include Alternaria, Aspergillus, Fusarium, Penicillium, and Talaromyces. researchgate.netnih.govmdpi.comencyclopedia.pubnih.gov

Table 1: Key Fungal Producers of this compound

Fungal SpeciesAssociated Anthraquinones Produced (if specified)Reference
Curvularia lunataChrysophanol, Helminthosporin, this compound benchchem.commdpi.com
Drechslera speciesThis compound, Helminthosporin, Emodin, Chrysophanol researchgate.netmdpi.com
Pyrenochaeta terrestrisThis compound, Emodin, Endocrocin, Secalonic acids researchgate.netnih.gov
Setophoma terrestrisThis compound benchchem.com
Pyrenophora avenaeHelminthosporin, this compound mdpi.com

The production of fungal pigments like this compound is significantly influenced by various environmental and nutritional factors in the culture medium. ijrar.org

Temperature and incubation period are critical factors affecting this compound yield. Satisfactory yields of this compound from Drechslera avenae have been obtained with incubations lasting 20-60 days at temperatures between 20 and 27°C. researchgate.net Optimal temperature ranges for fungal growth and secondary metabolite production, including pigments, often fall within 20-30°C, with variations depending on the specific fungal strain. ijrar.orgopenagrar.decabidigitallibrary.org

Table 2: Optimal Temperature and Incubation Period for this compound Production

Fungal SpeciesTemperature Range (°C)Incubation Period (Days)YieldReference
Drechslera avenae20-2720-60Satisfactory researchgate.net

Nutrient availability and the composition of the culture media play a crucial role in the amount of pigment formed. Minimal media, such as Czapek-Dox broth, tend to produce a higher percentage of pigment per gram of dry growth compared to richer media supplemented with complex substances like casein, peptone, and corn steep liquor. researchgate.netsemanticscholar.org This suggests that nutrient limitation in certain components might trigger or enhance secondary metabolite production, including this compound. researchgate.netfrontiersin.orgmdpi.com For instance, Drechslera catenaria and Pyrenophora avenae have been grown in Czapek-Dox medium for anthraquinone production. mdpi.com

Commonly used media for fungal cultures include Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), and Czapek-Dox Broth (CDB), with their specific compositions influencing the metabolome and chemical diversity. mdpi.com

Trace elements are essential for fungal growth and metabolic processes, often functioning as components of enzymes and regulating metabolic pathways. nzdr.ruagrichem.com.aupublisherspanel.comagrimin.co.uk While specific detailed research findings on the direct impact of individual trace elements on this compound production yields are not extensively documented, it is generally understood that a proper balance of trace elements in the culture medium is crucial for optimizing secondary metabolite biosynthesis. nzdr.ruagrichem.com.aupublisherspanel.commdpi.com Deficiencies or imbalances in trace elements can lead to abnormal growth patterns and reduced productivity. agrichem.com.auagrimin.co.uk

Influence of Culture Conditions on this compound Biosynthesis

Polyketide Biosynthesis Pathway Elucidation

This compound, like many other fungal anthraquinones, is synthesized via the polyketide biosynthesis pathway. benchchem.comnih.govmdpi.comencyclopedia.pubmdpi.com This pathway involves polyketide synthases (PKSs) that assemble the anthraquinone backbone from precursor units, primarily acetyl-CoA and malonyl-CoA. benchchem.commdpi.com

The polyketide pathway typically involves the iterative condensation of acetyl-CoA (as a starter unit) and multiple malonyl-CoA units (as extender units) by a polyketide synthase enzyme. mdpi.com This process forms a polyketide chain, which then undergoes cyclization, aromatization, and various modifications (e.g., hydroxylations, methylations, reductions) to yield the final anthraquinone structure. benchchem.comresearchgate.netnih.govmdpi.comencyclopedia.pub

Research suggests that emodin (1,3,8-trihydroxy-6-methylanthraquinone) appears to be a key intermediate in the biosynthesis of both this compound and secalonic acid. researchgate.net Studies investigating the effect of tricyclazole on pigment production by Pyrenochaeta terrestris showed that the inhibition of this compound biosynthesis resulted in the sequential accumulation of presumed precursors, including emodin, chrysophanol, and helminthosporin. researchgate.net This indicates a biosynthetic route where these compounds are formed in a sequential manner, with emodin likely being a branching point or a direct precursor to this compound. researchgate.netnih.gov

The activation of polyketide synthase (PKS) clusters has been associated with the biosynthesis of depsides and is likely to stimulate depside production, a phenomenon that might also relate to anthraquinone production like this compound. researchgate.net

Table 3: Key Intermediates in this compound Biosynthesis

Compound NameRole in BiosynthesisReference
EmodinKey intermediate researchgate.netnih.gov
ChrysophanolPresumed precursor researchgate.net
HelminthosporinPresumed precursor researchgate.net
Acetyl-CoAStarter unit benchchem.commdpi.com
Malonyl-CoAExtender units benchchem.commdpi.com

Role of Polyketide Synthases (PKSs) in Anthraquinone Backbone Assembly

The anthraquinone backbone of this compound is assembled through the action of polyketide synthases (PKSs). mdpi.comtum.de These enzymes catalyze the biosynthesis of polyketides via repetitive carbon-carbon bond-forming reactions, utilizing acyl-CoA-derived building blocks. plos.orgnih.gov Fungal anthraquinone synthesis is primarily regulated by non-reducing polyketide synthases (NR-PKSs). mdpi.com These multidomain enzymes are critical for mediating the regioselective cyclization of polyketides, which ultimately dictates the final chemical structure of the compound. mdpi.com

Type II PKSs are a class of discrete proteins that function iteratively to synthesize polycyclic aromatic compounds, including anthraquinones, tetracyclines, and doxorubicins. tum.denih.gov A minimal PKS system, responsible for the nascent polyketide chain synthesis, typically comprises four dissociated enzymes: a malonyl transacylase, an acyl carrier protein (ACP), and an α/β heterodimeric ketosynthase (KS-CLF complex). plos.orgresearchgate.net The ketosynthase (KS) plays a pivotal role in polyketide chain elongation by performing Claisen condensation on acyl-thioester units, while the chain length factor (CLF) regulates the precise length of the polyketide chain. researchgate.net The backbone of most bacterial aromatic polyketides is derived from malonyl-CoA units, with biosynthesis often initiated through the decarboxylation of malonyl-ACP, leading to an invariant acetyl primer unit. plos.org In the polyketide pathway for anthraquinones, this process involves one acetyl-CoA unit extended by seven malonyl-CoA units, forming an octaketide chain. researchgate.net

Proposed Biogenetic Derivation from Orsellinic Acid Derivatives

The biogenesis of polyhydroxyanthraquinones, such as this compound, is proposed to originate from the condensation and subsequent oxidation of orsellinic acid derivatives, a process that mimics natural biosynthesis. benchchem.com Orsellinic acid itself is a phenolic acid biosynthesized through a polyketide pathway. wikipedia.org A theoretical scheme for the evolution of lichen and mold anthraquinones suggests their origin from a C8-unit, specifically an orsellinic unit, and its subsequent modifications. ias.ac.in Notably, the formation of mold anthraquinones involves two such orsellinic units. ias.ac.in While the acetate-malonate pathway is a common route for the biosynthesis of fungal benzoquinones, a single organism has the capacity to utilize both shikimate and acetate-malonate routes for quinone biosynthesis. pageplace.de

Key Intermediates in this compound Biosynthesis (e.g., Emodin, Chrysophanol, Helminthosporin)

This compound, a tetrahydroxyanthraquinone, is produced by certain fungal species, including Curvularia lunata and Drechslera. benchchem.com Research indicates that emodin is a crucial intermediate in the biosynthesis of this compound. researchgate.net Chrysophanol and emodin are anthraquinones commonly found in fungi and higher plants, typically featuring hydroxyl substitutions on both ring A and ring C of their structure. researchgate.net Their biosynthesis via the polyketide pathway has been demonstrated in certain plant species. researchgate.net

A close biogenetical relationship exists between helminthosporin and this compound, supported by their co-occurrence in the metabolic products of Helminthosporium cynodontis Marignoni. ias.ac.in This suggests that this compound's formation involves an additional stage of nuclear oxidation when compared to helminthosporin. ias.ac.in Chrysophanol is also considered a potential common precursor to helminthosporin and islandicin. ias.ac.in Furthermore, a broad spectrum of biosynthetically linked fungal secondary metabolites, including anthraquinones like chrysophanol, are formed through emodin and its corresponding anthrone (B1665570) as key intermediates. rsc.org

Table 1: Key Intermediates in this compound Biosynthesis

Intermediate NamePubChem CIDRole in Biosynthesis
Emodin3220Key intermediate researchgate.netrsc.org
Chrysophanol10208Potential precursor ias.ac.inrsc.org
Helminthosporin446925Structurally related precursor ias.ac.in

Genetic Regulation of Biosynthetic Gene Clusters

The production of specialized metabolites like this compound is governed by biosynthetic gene clusters (BGCs). biorxiv.org These BGCs represent sets of genes that are genetically and functionally linked, commonly found in plants and fungi, ensuring the coordinated expression of enzymes and transcriptional regulators necessary for metabolite biosynthesis. biorxiv.org Secondary metabolite production is often induced by specific environmental stimuli; without these cues, the BGC product may not be synthesized. nih.gov

Approximately half of the predicted BGCs contain genes that encode transcription factors (TFs). nih.gov These TFs frequently act as transcriptional activators for the entire cluster by binding to specific recognition sequences located in the promoters of the BGC genes. nih.gov A strategy to overcome native regulation and activate transcriptionally silent gene clusters involves replacing the promoter of the in-cluster TF, which can lead to cluster-specific activation. nih.gov

Other BGCs are regulated by global transcription regulatory mechanisms that respond to various environmental stimuli. nih.gov Examples of such global regulators and their corresponding stimuli include CreA (carbon levels), the velvet complex (light), AreA (nitrogen concentration), PacC (pH levels), and the CCAAT-binding complex (iron concentration). nih.gov Additionally, chromatin-level regulation, such as histone methylation, has been identified as a mechanism for silencing fungal secondary metabolite gene clusters. nih.gov The disruption of certain regulators, like CclA in Aspergillus nidulans, can alleviate this silencing, leading to the expression of cryptic secondary metabolite clusters and the production of compounds such as emodin. nih.gov Bioinformatics algorithms, such as antiSMASH, are employed to predict and identify BGCs from genomic data by analyzing conserved domains of core enzymes and shared transcription factor binding sites. nih.govbiorxiv.org

Biotechnological Approaches for Enhanced this compound Production

Biotechnological strategies are crucial for improving the production of this compound, enabling scalable and efficient manufacturing.

Strain Improvement and Genetic Engineering Strategies

Strain development is a cornerstone of industrial production, as it allows for a more efficient biotechnological process. nih.gov Two primary approaches for strain improvement are classical methods and genetic engineering. nih.gov Classical methods, which include random mutagenesis and subsequent screening, are particularly useful even when there is limited knowledge about the genetic basis or biosynthetic pathways of the producing organisms. nih.govresearchgate.netnih.gov

Genetic engineering offers a high degree of control over strain modifications, enabling the precise addition, deletion, or modification of specific genes within the organism's genome. nih.govresearchgate.net The objectives of genetic engineering in this context include obtaining multiple copies of specific genes, producing high amounts of desired products, and facilitating the integration of genes of interest between different organisms. slideshare.net Metabolic engineering, a sub-field of genetic engineering, involves the directed modification of existing biochemical pathways or the introduction of entirely new pathways using recombinant DNA technology to enhance industrial microbial properties and product formation. slideshare.net For instance, strain improvement through ultraviolet (UV) mutation has been shown to increase production yields. scribd.com Furthermore, advancements in fungal strain engineering include the development of efficient and high-throughput transformation protocols. ginkgo.bio

Optimization of Fermentation Processes for Scalable Production

Optimizing fermentation processes and effectively scaling up production are critical factors for significantly enhancing the productivity of biomanufacturing. nih.gov Mathematical and statistical modeling techniques, such as response surface methodology (RSM), are widely utilized to optimize microbial fermentation conditions. nih.govmdpi.com

Key fermentation parameters that are subject to optimization include the precise composition of the fermentation medium, encompassing the carbon source, nitrogen source, and salinity, as well as extracellular conditions such as temperature and pH, and feed rates. ginkgo.bionih.govmdpi.commicrobiologyjournal.org Identifying the optimal fermentation timepoint is also essential, as it can substantially improve fermentation capability and cost-effectiveness. mdpi.com In large-scale industrial bioreactors, it is important to consider that spatiotemporal gradients of substrate, temperature, and pH can impact microbial metabolism, and vigorous agitation may lead to shear damage to the cells. nih.gov Achieving scalable, low-viscosity manufacturing platforms can be accomplished by integrating base strain screening with rigorous fermentation process optimization, which includes strategic adjustments to media composition, pH, and feed rates. ginkgo.bio These optimized processes ultimately lead to enhanced growth and higher production yields of the target compound. ginkgo.bio

Table 2: Key Fermentation Parameters for Optimization

Parameter CategorySpecific ParametersImpact on ProductionOptimization Techniques
Medium CompositionCarbon SourceGrowth & YieldSingle-factor experiments, RSM mdpi.commicrobiologyjournal.org
Nitrogen SourceGrowth & YieldSingle-factor experiments, RSM mdpi.commicrobiologyjournal.org
SalinityGrowth & YieldSingle-factor experiments, RSM mdpi.com
Extracellular ConditionsTemperatureMetabolic CapacityRSM, Monitoring mdpi.com
pHMetabolic ActivityRSM, Monitoring ginkgo.bionih.gov
Process ParametersFeed RatesNutrient SupplyStrategic changes ginkgo.bio
Fermentation TimeYield & Cost-effectivenessMonitoring, RSM mdpi.com

Chemical Synthesis and Derivatization Strategies for Cynodontin

Total Synthesis Approaches to the Anthraquinone (B42736) Core

The total synthesis of the anthraquinone core of Cynodontin involves the construction of its characteristic three-ring system with precise placement of hydroxyl and methyl substituents.

Historical Methods (e.g., Friedel-Crafts Acylations, Diels-Alder Reactions)

Early attempts at synthesizing anthraquinones, including those relevant to the this compound core, often utilized classical organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions. fishersci.ca

Friedel-Crafts Acylations: This method involved aluminum chloride (AlCl₃)-catalyzed acylation of phthalic anhydride (B1165640) with methylated aromatic compounds. fishersci.ca While feasible for constructing anthraquinone derivatives, these early Friedel-Crafts approaches were characterized by poor regioselectivity, often yielding less than 30% of the desired product, and typically required harsh reaction conditions. fishersci.ca This limitation made them inefficient for the targeted synthesis of complex polyhydroxylated anthraquinones like this compound.

Biomimetic and Regiocontrolled Synthesis Methods

A significant breakthrough in anthraquinone synthesis, particularly for compounds like this compound, came with the development of biomimetic and regiocontrolled approaches. fishersci.ca These methods are inspired by the proposed biogenetic pathways of fungal anthraquinones, which suggest their derivation from the condensation and oxidation of orsellinic acid derivatives. fishersci.ca The work of Neelakantan et al. in 1959 marked a pivotal moment, introducing a biomimetic strategy that offered superior regiocontrol compared to earlier techniques. fishersci.ca

The persulfate oxidation method, pioneered by Neelakantan et al., has become a cornerstone in the synthesis of this compound and similar polyhydroxyanthraquinones due to its enhanced regiocontrol. fishersci.ca This method typically involves the persulfate-mediated oxidation of substituted benzoylbenzoic acids. fishersci.ca

Detailed Research Findings: The regioselectivity of the persulfate method is attributed to the electronic effects of the substituents on the precursor molecule. For this compound, the methyl group at position 2 plays a crucial role in directing the oxidation to the para and ortho positions, thereby stabilizing the transition state through hyperconjugation. fishersci.ca Computational studies suggest that the reaction proceeds via a radical mechanism, where persulfate generates sulfate (B86663) radicals (SO₄⁻∙) that abstract hydrogen atoms from the benzoylbenzoic acid intermediate. fishersci.ca Optimization efforts for this methodology have focused on various parameters, including solvent systems, with dilute sulfuric acid being found to enhance proton availability and accelerate cyclization. fishersci.ca

The most widely cited and efficient method for the preparation of this compound involves the use of substituted benzoylbenzoic acid precursors. fishersci.ca This approach is a two-step process that precisely establishes the desired anthraquinone skeleton with accurate placement of hydroxyl and methyl groups. fishersci.ca

Detailed Research Findings: The synthesis begins with the preparation of the key intermediate, 2-methyl-1,4-dihydroxybenzoylbenzoic acid. This precursor is formed through the condensation of a substituted phthalic anhydride (e.g., 3-methylphthalic anhydride) with a methylated resorcinol (B1680541) derivative (e.g., m-cresol). fishersci.ca The condensation reaction is typically performed in anhydrous acetic acid under reflux conditions, leading to the benzoylbenzoic acid intermediate with high purity. fishersci.ca Following the formation of the benzoylbenzoic acid, the two-step process of cyclization and subsequent oxidation (often via persulfate oxidation) yields the final this compound structure. fishersci.ca

Semi-synthetic Modifications and Analog Preparation

This compound, with its multiple hydroxyl groups on the anthraquinone core, offers several sites for chemical modification, leading to the preparation of various derivatives and analogs. While extensive detailed research findings specifically on the semi-synthetic modification of this compound are not widely documented in the provided sources, the general principles of derivatizing hydroxyl groups on anthraquinones are applicable. fishersci.ca

Selective Derivatization at Hydroxyl Groups

Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives. fishersci.ca These modifications are often performed to alter physicochemical properties, enhance biological activity, or facilitate analytical detection.

General Derivatization Strategies for Hydroxyl Groups (Applicable to Anthraquinones like this compound):

Acylation: This involves reacting hydroxyl groups with acyl chlorides or organic anhydrides to form esters. chemcoplus.co.jpnih.govlibretexts.org Acylation can improve volatility for chromatographic analysis and introduce chromophores for spectroscopic detection. libretexts.org

Silylation: Active hydrogens on hydroxyl groups can be displaced by silyl (B83357) groups (e.g., trimethylsilyl, TMS) using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with catalysts like trimethylchlorosilane (TMCS). chemcoplus.co.jplibretexts.orgrestek.com Silylation increases volatility and enhances thermal stability, making compounds amenable to gas chromatography (GC) analysis. chemcoplus.co.jplibretexts.org

Esterification: Direct esterification with carboxylic acids, often catalyzed by strong acids, can convert hydroxyl groups into esters. nih.gov This method is commonly used to reduce polarity and improve chromatographic behavior. restek.com

Other Derivatizations: Reactions with isocyanates, sulfonyl chlorides, or azides can also be employed to introduce different functionalities or enhance analytical signals. nih.gov

These selective derivatizations allow for the exploration of structure-activity relationships and the potential development of this compound analogs with modified properties.

Introduction of Other Functional Groups

This compound, as a polyhydroxylated anthraquinone, presents multiple hydroxyl groups that serve as potential sites for chemical derivatization. benchchem.com The introduction of other functional groups into the this compound scaffold is a key strategy for modifying its physicochemical properties, enhancing its biological activity, or generating new derivatives for structure-activity relationship (SAR) studies. Substitution reactions can occur at these hydroxyl positions, leading to the formation of various derivatives. benchchem.com

General strategies for introducing functional groups onto hydroxylated aromatic systems, applicable to this compound, include:

Etherification: Conversion of hydroxyl groups into ethers (e.g., methyl ethers, benzyl (B1604629) ethers) can alter solubility, metabolic stability, and interactions with biological targets. This typically involves reactions with alkyl halides or similar electrophiles under basic conditions.

Esterification: Formation of esters from hydroxyl groups can modify polarity and introduce cleavable functionalities, potentially acting as prodrugs or facilitating cell permeability. This can be achieved through reaction with acid chlorides or anhydrides.

Oxidation: While this compound itself possesses antioxidant properties, selective oxidation of certain hydroxyl groups or the anthraquinone core could lead to novel structures with altered redox potentials.

Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can significantly influence electronic properties, lipophilicity, and binding interactions with proteins.

These derivatization strategies allow for fine-tuning of the molecule's properties while retaining the core anthraquinone structure.

Advanced Synthetic Methodologies for this compound Analogs

The synthesis of natural product analogs, including those of this compound, often employs advanced synthetic methodologies designed to generate structural diversity efficiently or to target specific biological functions. These approaches move beyond traditional target-oriented synthesis (TOS) to explore broader chemical space or to focus on biological relevance. mdpi.comunits.itnih.gov

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating a broad range of structurally diverse small molecules, often with complex architectures, to populate chemical space widely. mdpi.comunits.itnih.govbroadinstitute.org Unlike traditional synthesis that focuses on a single target, DOS seeks to create collections of compounds with skeletal and stereochemical diversity. nih.gov For this compound analogs, DOS could involve developing synthetic pathways that, from a common set of starting materials, diverge to produce a library of anthraquinone derivatives featuring variations in the core skeleton, the number and position of substituents, and stereochemistry. This approach is particularly valuable for discovering novel bioactive compounds by exploring regions of chemical space that are typically under-represented in conventional compound libraries. mdpi.comunits.it

Biology-Oriented Synthesis (BIOS)

Biology-Oriented Synthesis (BIOS) is a specialized approach within diversity-oriented strategies that focuses on synthesizing compound collections enriched in bioactivity. mdpi.comnih.govchem-station.comcapes.gov.br It is based on the premise that biologically relevant chemical space can be effectively explored by starting from the scaffolds of known bioactive molecules, such as natural products. mdpi.comnih.gov Given this compound's established antifungal and antioxidant activities, it serves as an excellent scaffold for BIOS. This methodology would involve identifying the core structural features of this compound that are crucial for its biological effects and then synthesizing a focused library of analogs that retain these key features while introducing variations in other parts of the molecule. This targeted diversity aims to optimize existing activities or uncover new biological functions. mdpi.comnih.gov

Function-Oriented Synthesis (FOS)

Function-Oriented Synthesis (FOS) prioritizes the desired biological function of a lead compound over strict structural mimicry. kit.ac.jpnih.govrsc.org The central principle of FOS is to recapitulate, tune, or significantly enhance the function of a bioactive lead structure, such as this compound, using simpler and more synthetically accessible scaffolds. nih.gov This approach is particularly relevant when the natural product is scarce, difficult to isolate, or challenging to synthesize practically. nih.gov For this compound, FOS would involve designing and synthesizing simplified anthraquinone analogs or even non-anthraquinone scaffolds that mimic or improve its antifungal or antioxidant properties, while being amenable to more efficient and scalable synthesis. This allows for the development of new structures with potentially superior function and improved synthetic feasibility. nih.gov

Computational Chemistry in Synthetic Design

Computational chemistry plays an increasingly vital role in modern synthetic design, offering tools to analyze chemical reactions, predict synthetic pathways, and optimize reaction conditions. broadinstitute.orgkit.ac.jpfrontiersin.orgu-strasbg.fr In the context of this compound synthesis and analog generation, computational methods can assist in several ways:

Retrosynthetic Analysis: Computer-assisted retrosynthetic analysis can help identify plausible synthetic routes by working backward from the target molecule to simpler starting materials. frontiersin.org

Reaction Prediction and Optimization: Algorithms can predict the outcome of chemical reactions and suggest optimal conditions, including catalysts and reagents, for specific transformations on the anthraquinone scaffold. frontiersin.orgthieme.de

Conformational Analysis and Molecular Modeling: Understanding the three-dimensional structure and flexibility of this compound and its potential analogs is crucial for predicting their interactions with biological targets. Computational modeling can provide insights into preferred conformations and binding modes.

Virtual Screening and Library Design: Before embarking on costly and time-consuming experimental synthesis, computational methods can be used to virtually screen large libraries of hypothetical this compound analogs for desired properties or predicted biological activity, guiding the design of more focused synthetic libraries. broadinstitute.orgu-strasbg.fr

Data Analysis and Pathway Decision-Making: Computational tools can analyze disparate chemical and biological data, linking compound performance in biological screens to synthetic pathway decisions, thereby directing synthetic activities more accurately. broadinstitute.org

These computational approaches enhance the efficiency and success rate of synthesizing this compound and its diverse analogs, facilitating the exploration of chemical space for new therapeutic leads.

Mechanistic Studies of Biological Activities of Cynodontin

Antifungal Mechanisms of Action

Cynodontin acts as a potent inhibitor of fungal growth researchgate.netnih.govbenchchem.com. Its antifungal mechanism of action is understood to involve a dual approach: the disruption of fungal cell membrane integrity and the inhibition of essential fungal metabolic pathways benchchem.com. While these general mechanisms have been identified, the specific molecular interactions warrant further investigation benchchem.com.

Specificity Against Phytopathogenic Fungi

This compound demonstrates notable specificity against several economically important phytopathogenic fungi. It is a potent inhibitor of the growth of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea researchgate.netnih.govbenchchem.com. These fungi are significant necrotrophic plant pathogens responsible for considerable crop losses worldwide plos.orgnih.govfrontiersin.org. This compound also inhibits Verticillium dahliae, albeit to a lesser extent researchgate.netnih.govbenchchem.com. Conversely, the growth of numerous other fungi was not significantly inhibited by this compound, highlighting its selective fungitoxicity researchgate.netnih.gov.

The efficacy of this compound against these specific pathogens is summarized in the table below:

Phytopathogenic FungusAntifungal Activity
Sclerotinia minorPotent inhibition
Sclerotinia sclerotiorumPotent inhibition
Botrytis cinereaPotent inhibition
Verticillium dahliaeInhibition (lesser extent)
Other FungiNot significantly inhibited

Disruption of Fungal Cell Membrane Integrity

A key aspect of this compound's antifungal mechanism involves its interaction with fungal cell membranes. The specific hydroxylation pattern of this compound (1,4,5,8-tetrahydroxy) is believed to enhance its ability to interact with and disrupt the integrity of fungal cell membranes benchchem.com. This disruption can lead to a cascade of detrimental effects for the fungal cell, including the leakage of cytoplasmic contents, increased osmotic sensitivity, and ultimately, the inhibition of fungal growth researchgate.net. Damage to the cell membrane also impairs cellular regulation and interferes with essential nutrient absorption, which is crucial for fungal viability researchgate.net.

Inhibition of Essential Fungal Metabolic Pathways

Beyond membrane disruption, this compound is also reported to inhibit essential fungal metabolic pathways benchchem.com. Fungi rely on a complex network of primary metabolic processes for growth, energy production, and cell maintenance, including glycolysis, the citric acid cycle, respiration, and the biosynthesis of vital molecules like carbohydrates, proteins, lipids, and sterols longdom.org. Secondary metabolic pathways, while not strictly necessary for survival, provide adaptive advantages such as defense mechanisms longdom.org. While the precise essential metabolic pathways targeted by this compound are an area for further investigation, the inhibition of such pathways is a common strategy for antifungal agents, with ergosterol (B1671047) biosynthesis being a frequently targeted pathway by commercial fungicides nih.govamazonaws.commdpi.com.

Comparison with Commercial Fungicides

Research indicates that this compound's antifungal efficacy is comparable to that of established commercial fungicides. The effective dose (ED50) values obtained for this compound against sensitive fungi, such as Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, were found to be of the same order of magnitude as those of the commercial fungicides dicloran and carbendazim (B180503), which were used as reference chemicals researchgate.netnih.govbenchchem.com. This suggests that this compound possesses a fungitoxic potential similar to these widely used agricultural antifungals researchgate.net.

Influence of Substitutions on Antifungal Activity

The chemical structure of anthraquinone (B42736) derivatives, particularly the type and position of substitutions on the C-ring, significantly influences their antifungal activity researchgate.netnih.gov. Studies have shown that other anthraquinone derivatives, such as emodin (B1671224) and chrysophanol, did not exhibit inhibitory effects on the fungi sensitive to this compound researchgate.netnih.gov. This highlights the importance of this compound's specific structural features, including its 3-methyl-1,4,5,8-tetrahydroxyanthraquinone configuration, for its antifungal properties researchgate.netnih.govbenchchem.com. Generally, anthraquinones with higher oxidation numbers tend to have better antifungal activity researchgate.net. Furthermore, the presence of a polar group, such as a hydroxymethyl group, has been observed to reduce antifungal activity researchgate.net. Notably, the presence of a fourth hydroxyl group in this compound considerably reduces its mutagenicity compared to trihydroxyanthraquinones like emodin benchchem.comresearchgate.net.

Antioxidant Mechanisms and Radical Scavenging Activity

Beyond its antifungal properties, this compound also demonstrates significant antioxidative properties and radical scavenging capacity benchchem.comresearchgate.net. In silico studies utilizing density functional theory (DFT) have investigated the antioxidant activity of this compound in both polar (water) and non-polar (benzene) environments to simulate diverse biological conditions researchgate.netresearchgate.net.

The studies suggest that the most probable mechanism of antioxidant action for this compound in water is Sequential Proton Loss Electron Transfer (SPLET) researchgate.net. In contrast, in a non-polar environment like benzene, both Hydrogen Atom Transfer (HAT) and SPLET mechanisms are competitive pathways for its antioxidant action researchgate.net. This compound has been shown to react with various free radical species, including hydroxyl, hydroperoxyl, and methyl peroxyl radicals researchgate.net. Antioxidants typically exert their effects by donating a hydrogen atom or an electron to neutralize reactive free radicals nih.gov.

EnvironmentProposed Antioxidant Mechanism(s)
WaterSequential Proton Loss Electron Transfer (SPLET) researchgate.net
BenzeneHydrogen Atom Transfer (HAT) and SPLET (competitive) researchgate.net

In Silico Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been extensively employed to investigate the antioxidant activity of this compound in the presence and absence of free radical species. This in silico approach allows for the inspection of radical chemistry and the antiradical activity of phytochemical compounds. researchgate.netnih.gov DFT calculations were performed to simulate both polar (water) and non-polar (benzene) environments, aiming to determine the most probable mechanism of this compound's antioxidant action. researchgate.netresearchgate.netkg.ac.rskg.ac.rs These studies involve calculating critical molecular-level descriptors such as molecular orbital energy levels and atomic charge distributions, which are crucial for identifying reactive sites and analyzing the stability of transition states. mdpi.com The change in reaction enthalpy of this compound with various free radicals was also examined using DFT. researchgate.netkg.ac.rskg.ac.rs

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that describes one of the primary pathways for antioxidant action. This mechanism involves an initial proton loss, followed by an electron transfer. nih.govkg.ac.rsmdpi.com For this compound, in silico studies have indicated that SPLET is the most probable mechanism of antioxidant action in polar environments, such as water. researchgate.netresearchgate.netkg.ac.rskg.ac.rs This preference in polar media is attributed to the charge separation involved in the SPLET mechanism, which is thermodynamically favored in such environments. nih.govkg.ac.rs

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is a one-step reaction where a hydrogen atom is directly transferred from the antioxidant molecule to a free radical, resulting in a more stable antioxidant radical. nih.govkg.ac.rsmdpi.com In non-polar media, such as benzene, the HAT mechanism is identified as a preferred reaction pathway for this compound. researchgate.netresearchgate.netkg.ac.rskg.ac.rs Unlike SPLET, HAT does not involve charge separation, which makes it thermodynamically favorable in non-polar environments. kg.ac.rs In benzene, HAT and SPLET mechanisms are found to be competitive for this compound's antioxidant activity. researchgate.netresearchgate.netkg.ac.rskg.ac.rs The Bond Dissociation Enthalpy (BDE) is a key thermodynamic parameter used to describe the HAT mechanism, where lower BDE values indicate higher activity of the corresponding hydroxyl group in hydrogen atom transfer. nih.govresearchgate.netacs.org

The following table summarizes the favored antioxidant mechanisms of this compound in different solvent environments:

Solvent EnvironmentFavored Antioxidant Mechanism(s)
Water (Polar)Sequential Proton Loss Electron Transfer (SPLET) researchgate.netresearchgate.netkg.ac.rskg.ac.rs
Benzene (Non-polar)Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) (Competitive) researchgate.netresearchgate.netkg.ac.rskg.ac.rs

Interactions with Specific Free Radical Species (Hydroxyl, Hydroperoxyl, Methyl Peroxyl)

This compound's radical scavenging activity has been specifically examined in the presence of various free radical species, including hydroxyl (•OH), hydroperoxyl (HOO•), and methyl peroxyl (CH3OO•) radicals. researchgate.netresearchgate.netkg.ac.rskg.ac.rs In silico studies, particularly those utilizing DFT, investigated the change in reaction enthalpy when this compound interacts with these specific radicals. researchgate.netkg.ac.rskg.ac.rs It is recognized that the scavenging mechanisms of antioxidants are significantly influenced by the inherent properties of the radical species being scavenged. researchgate.net For instance, hydroxyl radicals are highly reactive and can react with almost any molecule in living organisms, with an estimated half-life in the nanosecond range. mdpi.comnih.gov Hydroperoxyl radicals, a protonated form of superoxide (B77818), play an important role in the chemistry of lipid peroxidation and are stronger oxidants than superoxide anion due to their ability to abstract hydrogen atoms. mdpi.com

Other Investigated Biological Activities and Potential Mechanisms

Beyond its well-studied antioxidant properties, this compound's potential in other biological activities has also been explored, particularly concerning enzyme inhibition.

Enzyme Inhibition Studies (e.g., Human Leukocyte Elastase)

Molecular docking studies have been performed to assess the inhibitory potency of this compound against human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). researchgate.netkg.ac.rskg.ac.rsbenchchem.com HLE is a chymotrypsin-like serine protease composed of 218 amino acid residues. researchgate.net The results from these computational analyses indicate that this compound possesses the potential to inhibit HLE. researchgate.netresearchgate.netkg.ac.rskg.ac.rs The inhibitory activity is determined by numerous molecular interactions between this compound and the enzyme's binding site. researchgate.netkg.ac.rskg.ac.rs

Anti-acetylcholinesterase Activity

While the prompt indicates "Anti-acetylcholinesterase Activity" as an investigated biological activity for this compound, detailed research findings or specific mechanisms related to this activity were not found within the scope of the provided search results.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated inhibitory effects against various cancer cell lines. Research indicates that it can inhibit the growth of hepatic bile duct (TFK-1) and liver (HuH7) cancer cell lines wikipedia.org. Furthermore, studies have explored its cytotoxicity against a panel of other cancer cell lines, including A-549, SK-OV-3, SK-MEL-2, and XF-498 fishersci.ca. While the specific quantitative data, such as IC₅₀ values for these cell lines, were not detailed in the available literature, the compound consistently exhibits cytotoxic properties against these cancerous cells fishersci.ca.

Photopharmacological Applications

This compound has been investigated for its potential in photopharmacological applications. In independent studies, along with chrysophanol, this compound was shown to produce specific signals characteristic of Photodynamic Therapy (PDT) type I and type II wikipedia.org. This indicates its capacity to generate reactive oxygen species (ROS) upon light activation, a crucial mechanism in PDT for inducing cell damage and death, particularly in targeted cancer cells or microbial infections.

Structure Activity Relationship Sar Studies of Cynodontin and Its Derivatives

Computational Approaches in SAR Analysis

To further probe the structure-activity relationships of cynodontin at a molecular level, computational methods are employed. These in silico techniques, such as molecular docking and quantum chemical calculations, provide insights into how the molecule interacts with its biological targets and help predict the activity of new, untested derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scielo.org.conih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target. scielo.org.cohealthdisgroup.us For this compound, docking simulations can be used to model its interaction with key fungal enzymes, such as those involved in cell wall synthesis like 1,3-beta-glucan synthase. healthdisgroup.us These simulations can reveal specific binding modes and identify crucial amino acid residues within the enzyme's active site that form hydrogen bonds or hydrophobic interactions with this compound's hydroxyl and methyl groups. mdpi.com By calculating a binding energy score, docking helps to quantify the strength of the interaction, providing a theoretical basis for the observed biological activity and guiding the design of more potent analogs. researchgate.net

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and biological activity. nih.gov These methods can calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.net These descriptors are critical for quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological effects. mdpi.com For instance, the MEP map can visualize the electron-rich and electron-poor regions of this compound, predicting where it is likely to engage in electrophilic or nucleophilic interactions with its biological target. By calculating these properties, researchers can predict how structural modifications might alter the molecule's electronic character and, consequently, its antifungal potency. researchgate.netmdpi.com

Table 2. Overview of Computational Methods in this compound SAR Studies.
Computational MethodApplication in SAR AnalysisPredicted Outputs
Molecular DockingPredicts the binding mode and affinity of this compound to a target protein. scielo.org.conih.govBinding energy, protein-ligand interactions (e.g., hydrogen bonds), identification of key amino acid residues. mdpi.com
Quantum Chemical Calculations (DFT)Determines the electronic properties and reactivity of this compound. nih.govHOMO/LUMO energies, electrostatic potential, molecular descriptors for QSAR models. researchgate.netmdpi.com

Machine Learning and AI in SAR Studies

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). rsc.org These computational tools offer the potential to accelerate the discovery of novel analogs with enhanced biological activities by identifying complex patterns within large datasets that may not be apparent through traditional analysis. By leveraging AI, researchers can build predictive models that correlate molecular structures with their biological effects, thereby guiding the synthesis of more potent and selective compounds. ui.ac.idrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in this context. nih.gov For this compound, a QSAR study would involve compiling a dataset of its analogs and their corresponding biological activities. Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, would then be calculated. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. Machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, and random forests, can then be trained on this data to develop a model that predicts the biological activity of new, untested this compound derivatives. researchgate.net This approach allows for the virtual screening of large libraries of potential analogs, prioritizing those with the highest predicted activity for synthesis and experimental testing. rsc.org

A hypothetical workflow for a machine learning-driven SAR study of this compound is outlined below:

StepDescription
1. Data Collection & Curation A dataset of this compound analogs with experimentally determined biological activities (e.g., antifungal, cytotoxic) is assembled. The data is cleaned and standardized to ensure consistency.
2. Molecular Descriptor Calculation A wide range of 2D and 3D molecular descriptors are calculated for each analog using specialized software. These descriptors quantify various aspects of the molecular structure.
3. Feature Selection To avoid overfitting and improve model interpretability, a subset of the most relevant descriptors is selected using techniques such as recursive feature elimination or genetic algorithms.
4. Model Training & Validation Various machine learning algorithms are used to train predictive models on the curated dataset. The models are rigorously validated using techniques like cross-validation and testing on an external set of compounds to assess their predictive power.
5. Virtual Screening & Analog Prioritization The validated model is used to predict the biological activity of a large virtual library of novel this compound analogs. The top-ranking compounds are prioritized for synthesis.
6. Experimental Validation The prioritized analogs are synthesized and their biological activities are experimentally determined to validate the model's predictions and further refine the SAR.

AI can also be employed in the de novo design of this compound analogs. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying distribution of the chemical space of known active compounds and generate novel molecular structures that are likely to possess the desired biological activity. This approach has the potential to explore a much broader chemical space than traditional analog design strategies.

Design and Synthesis of this compound Analogs for SAR Probing

The rational design and synthesis of this compound analogs are crucial for systematically probing the structure-activity relationship and identifying the key molecular features responsible for its biological activity.

Strategies for Rational Design of Analogs

The design of this compound analogs is guided by its known chemical structure (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) and preliminary SAR data suggesting the importance of the substitution pattern on the anthraquinone (B42736) core for its antifungal properties. Strategies for rational design focus on systematic modifications of the this compound scaffold to explore the impact of these changes on biological activity.

Key strategies for the rational design of this compound analogs include:

Alteration of the Methyl Group: The methyl group at the 3-position can be replaced with other alkyl groups of varying size and lipophilicity (e.g., ethyl, propyl, butyl) to explore the steric and electronic requirements at this position. Alternatively, it can be replaced with other functional groups such as a hydroxymethyl or a carboxyl group to introduce new interaction points.

Synthesis of Isomers: The synthesis of positional isomers of this compound, where the methyl and hydroxyl groups are arranged differently on the anthraquinone scaffold, can provide valuable insights into the specific spatial arrangement required for biological activity.

Computational methods, such as molecular docking, can be employed to guide the design of these analogs by predicting their binding affinity and orientation within the active site of a putative biological target. nih.gov

The synthesis of these designed analogs can be achieved through various synthetic routes. For example, modifications of the hydroxyl and methyl groups can often be accomplished starting from this compound itself or from closely related, commercially available anthraquinone derivatives like emodin (B1671224). nih.govmdpi.com The synthesis of analogs with more complex modifications may require a total synthesis approach, building the substituted anthraquinone core from simpler starting materials. nih.gov

Evaluation of Modified Structures for Biological Activity

Once the designed this compound analogs have been synthesized, they are subjected to a battery of biological assays to evaluate their activity and build a comprehensive SAR profile. The choice of assays depends on the therapeutic area of interest. Given that this compound has reported antifungal activity, primary screening would likely focus on its effects against a panel of fungal pathogens.

A tiered approach is often employed for the biological evaluation of the synthesized analogs:

Primary Screening: All newly synthesized compounds are first tested in a primary assay to determine their basic activity. For antifungal screening, this could be a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a range of fungal species.

Secondary Screening: Analogs that show promising activity in the primary screen are then subjected to more detailed secondary assays to further characterize their biological profile. This may include determining their spectrum of activity against a broader panel of fungi, assessing their cytotoxicity against mammalian cell lines to determine selectivity, and investigating their mechanism of action.

Lead Optimization: The most promising compounds from the secondary screening are then selected for lead optimization, which involves further rounds of chemical modification and biological testing to improve their potency, selectivity, and pharmacokinetic properties.

The data obtained from these biological evaluations are then used to refine the SAR models and guide the design of the next generation of this compound analogs.

Below is an interactive data table illustrating hypothetical biological activity data for a series of designed this compound analogs.

Ecological Roles and Environmental Interplay of Fungal Anthraquinones, Including Cynodontin

Interactions with Plants and Other Organisms

Fungal anthraquinones are key mediators in the complex relationships between fungi, plants, and other microorganisms. They can have both detrimental and beneficial effects, influencing plant health and shaping the microbial communities in the soil. researchgate.net

Many fungal secondary metabolites exhibit phytotoxic activity, meaning they are toxic to plants. mdpi.com These compounds can cause a range of symptoms, including chlorosis, necrosis, wilting, and inhibition of seed germination and plant growth, playing a role in the pathogenicity of plant-infecting fungi. mdpi.com

Some fungal anthraquinones have been identified as phytotoxins. For instance, the anthraquinone (B42736) anhydropseudophlegmacin-9,10-quinone-3′-amino-8′-O-methyl ether, isolated from the phytopathogenic fungus Phoma herbarum, has shown phytotoxic activity against prominent weeds. researchgate.net While specific studies detailing the phytotoxic effects of cynodontin are limited, its production by plant-associated fungi like Drechslera avenae suggests it may play a role in the fungus-plant interaction. nih.gov The potential for fungal metabolites to act as natural herbicides is an area of active research. nih.govmdpi.com

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. lbl.gov Plants release a variety of chemical compounds, known as root exudates, which can attract or inhibit specific microorganisms, thereby shaping the rhizosphere microbiome. frontiersin.org Fungi, in turn, produce their own secondary metabolites that influence this dynamic environment.

Fungal secondary metabolites can act as signaling molecules in the complex communication network between plants and microbes. nih.govnih.gov These chemical signals are fundamental in establishing symbiotic or pathogenic relationships. nih.gov While the direct role of this compound in mediating these interactions is not yet fully understood, the production of such bioactive compounds by rhizosphere-inhabiting fungi can influence the composition and function of the microbial community. researchgate.net This can have indirect effects on plant health by promoting beneficial microbes or suppressing pathogens. nih.gov The interplay of these chemical signals is crucial for nutrient cycling, plant growth promotion, and disease resistance within the ecosystem. researchgate.netnih.gov

Environmental Fate and Degradation of Anthraquinones

The persistence and degradation of fungal secondary metabolites in the environment are critical factors determining their long-term ecological impact. Anthraquinones, due to their stable aromatic structure, can be resistant to natural degradation. nih.gov

The environmental fate of anthraquinones is influenced by both abiotic (non-living) and biotic (living) factors. mdpi.comnih.gov Abiotic processes like photolysis (degradation by light) and hydrolysis (reaction with water) can contribute to their breakdown, but often the primary route of degradation is through microbial activity. nih.gov

Numerous microorganisms, including bacteria and other fungi, have been shown to degrade synthetic anthraquinone dyes, which are structurally similar to natural fungal anthraquinones. nih.gov The biodegradation process often involves enzymatic reactions that cleave the anthraquinone rings, eventually breaking them down into simpler, less toxic compounds like carbon dioxide and water. nih.gov Specific bacterial genera, such as Sphingomonas and Phenylobacterium, have been identified as being capable of degrading anthraquinones in contaminated soils. nih.gov While the specific pathways for the biodegradation of this compound have not been extensively studied, it is likely subject to similar microbial degradation processes as other related anthraquinone compounds. frontiersin.org

Advanced Analytical Methodologies for Cynodontin Research

Spectroscopic Techniques for Structural Elucidation of Cynodontin and its Metabolites

Spectroscopic techniques are fundamental to determining the chemical structure of this compound and identifying its metabolic products. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the structural elucidation of this compound and related anthraquinones researchgate.netresearchgate.net. Specifically, ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon environments, respectively. Distortionless Enhancement by Polarization Transfer (DEPT) is often employed to differentiate between methyl, methylene, and methine carbons researchgate.net. Advanced 2D NMR methods, such as Total Correlation Spectroscopy (TOCSY), are powerful tools for identifying spin systems and establishing correlations between nuclei, which is crucial for unraveling the connectivity of atoms in complex molecules like this compound numberanalytics.com.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular formula and molecular weight of this compound and its metabolites, as well as for providing fragmentation patterns that aid in structural confirmation scribd.comcreative-proteomics.com. High-resolution mass spectrometry (HRMS) techniques, such as Ultra-High Performance Liquid Chromatography-High Resolution-Q-Orbitrap-Mass Spectrometry (UHPLC-HR-Q-Orbitrap-MS), are particularly valuable for fast and accurate metabolite profiling and identification in complex biological extracts mdpi.com. For instance, LC-MS analysis can reveal quasi-molecular ion peaks that confirm molecular weights and indicate the purity of isolated compounds mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores and conjugated systems within the this compound molecule, providing characteristic absorption maxima. For this compound, specific UV absorption maxima have been reported, which are indicative of its anthraquinone (B42736) chromophore researchgate.net.

Table 1: UV-Vis Absorption Maxima for this compound

CompoundUV λmax (nm)Source
This compound241, 295, 471, 483, 503, 514, 539, 552 researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrational frequencies. It serves as a complementary technique to Raman spectroscopy for structural elucidation, with each method sensitive to different molecular vibrations jchps.com.

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as fungal extracts or plant materials.

Column Chromatography (CC): Traditional column chromatography, often employing silica (B1680970) gel or reverse-phase (RP-C18) silica gel, is a widely used method for the initial fractionation and purification of natural products, including anthraquinones like this compound mdpi.comscielo.brrasayanjournal.co.in. This method separates compounds based on their differential interactions with a stationary phase.

Thin-Layer Chromatography (TLC): TLC is frequently used as a rapid and cost-effective method for monitoring the progress of purification steps and for preliminary separation of compounds. It helps in visualizing different components in an extract and guiding further chromatographic separations mdpi.comrasayanjournal.co.in.

High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold standard for the separation, purification, and quantification of metabolites due to its high resolution and sensitivity frontiersin.org. HPLC, often coupled with a Diode Array Detector (DAD), allows for the assessment of compound purity by analyzing single peaks at specific detection wavelengths mdpi.comscielo.br. Preparative HPLC is employed when the goal is to collect purified fractions for downstream applications bio-rad.com. LC-MS, a hyphenated technique combining HPLC with MS, is highly effective for both separation and identification of compounds in complex mixtures creative-proteomics.commdpi.com.

Gas Chromatography (GC): While HPLC is more commonly used for non-volatile or thermally unstable compounds like this compound, GC, often coupled with MS (GC-MS), is a powerful technique for the analysis of volatile or derivatized components within a mixture, providing qualitative and quantitative data creative-proteomics.comfrontiersin.org.

In Silico and Computational Chemistry Tools for Characterization and Prediction

Computational chemistry and in silico tools play an increasingly vital role in understanding the characteristics of this compound, predicting its behavior, and guiding experimental research. These methods contribute to reducing research and development costs and accelerating discovery processes bioascent.com.

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule (e.g., this compound) when it binds to another molecule (e.g., a protein receptor) to form a stable complex. Molecular docking investigations often utilize the 3D structures of compounds to analyze their interactions with biological targets bioascent.comnmcg.nic.in.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling: QSAR/QSPR models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. These models are valuable for lead optimization, predicting various properties, and designing new compounds with desired characteristics bioascent.com. Machine learning models, which can integrate chemical properties and genomic alterations, are also developed to predict drug sensitivity and optimize experimental designs nih.gov.

ADMET Prediction: In silico models are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in understanding how this compound might behave in biological systems and can mitigate potential issues early in the research process nih.gov.

Target Prediction: Computational methods are employed to predict potential biological targets for small molecules. Various target prediction methods exist, and their systematic comparison helps in identifying the most effective tools for understanding a compound's mechanism of action and potential for repurposing chemrxiv.org.

Cheminformatics and Data Analysis: Cheminformatics tools are used for managing, analyzing, and visualizing chemical data. This includes tasks such as clustering, diversity analysis, similarity searches, and filtering databases based on structural features or property values. These tools are crucial for handling the large datasets generated in this compound research and for extracting meaningful insights bioascent.com. Computational tools also facilitate the capturing, storing, displaying, and distributing of research data nzdr.ru.

Future Research Directions and Emerging Areas for Cynodontin

Elucidation of Undiscovered Bioactivities and Therapeutic Applications

Cynodontin, as a fungal anthraquinone (B42736), has demonstrated antifungal and antioxidant properties. semanticscholar.orgresearchgate.netresearchgate.net For instance, it has shown potent inhibitory effects against phytopathogens such as Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. researchgate.net Its antioxidant activity has been studied through in-silico methods, examining its reaction with free radical species. researchgate.net The presence of a fourth hydroxyl group in this compound has been noted to considerably reduce mutagenicity compared to other anthraquinones. researchgate.net Given its structural class and origin, there is a substantial opportunity to uncover a wider array of biological activities and explore its potential therapeutic applications.

The broader pharmacological potential of this compound is an emerging area of research, particularly given that various fungal pigments, including anthraquinones, have shown wide-spectrum biological activities. semanticscholar.orgmdpi.comscispace.comresearchgate.netresearchgate.net These include promising pharmacophores or lead molecules for developing drugs to treat conditions such as cancers, cardiovascular disorders, infectious diseases, and Alzheimer's disease. semanticscholar.org Further research should focus on comprehensive high-throughput screening against a diverse range of biological targets to identify novel interactions and pathways modulated by this compound. This could involve investigating its anti-inflammatory, antimicrobial, and immunomodulatory effects, which are common to many anthraquinone derivatives. mdpi.comresearchgate.net

The development of new chemical probes based on this compound is crucial for deciphering its mechanism of action and identifying its specific biological targets. Chemical probes are highly validated, cell-active, and selective research tools used to understand the biology of their targets. eubopen.orgmskcc.orgchemicalprobes.org By modifying this compound's structure to create specific probes, researchers can precisely investigate its interactions within cellular environments, offering insights into its molecular pathways and potential therapeutic applications. These probes could also serve as starting points for medicinal chemistry campaigns aimed at optimizing lead compounds. eubopen.orgmdpi.com

Novel Synthetic Methodologies for Complex Analogues

Developing novel synthetic methodologies for this compound and its complex analogues is a critical future direction. While this compound is a natural product, synthetic approaches allow for the creation of derivatives with modified structures, which can lead to enhanced bioactivity, improved stability, or reduced toxicity. bu.edunih.gov Research in this area would focus on efficient and stereoselective synthesis routes to access a diverse library of this compound analogues. bu.edunih.gov This would enable comprehensive structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective compounds for specific therapeutic applications. thieme.desocc.nl

Deeper Understanding of Biosynthetic Regulation and Metabolic Engineering

A deeper understanding of this compound's biosynthetic regulation and the application of metabolic engineering are vital for sustainable and optimized production. This compound is produced by fungi such as Curvularia lunata and Drechslera avenae. semanticscholar.orgresearchgate.net While the biosynthetic pathways for some fungal pigments are known, many, including those for this compound, remain to be fully elucidated. semanticscholar.org Future research should aim to identify the specific genes and enzymes involved in this compound biosynthesis. This knowledge would facilitate metabolic engineering strategies, such as genetic manipulation of fungal strains, to enhance the yield of this compound or to produce novel derivatives through pathway modification. semanticscholar.orgfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com

Advanced Computational Modeling and AI/ML Integration in Drug Discovery

Virtual Screening: Rapidly screening large databases of compounds to identify those with structural similarities or predicted interactions with biological targets relevant to this compound's known or hypothesized activities. cedars-sinai.edu

Predictive Modeling: Developing AI/ML models to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, as well as its efficacy, thereby reducing the need for extensive experimental testing. evotec.com

De Novo Design: Utilizing generative AI to design novel this compound analogues with optimized properties, based on desired pharmacological profiles. universiteitleiden.nl

Mechanism Elucidation: Employing computational chemistry and molecular dynamics simulations to gain atomic-level insights into how this compound interacts with its biological targets, aiding in rational drug design. researchgate.netuniversiteitleiden.nl

Ecological and Environmental Impact Assessments

As research into this compound progresses, particularly if it moves towards broader applications, conducting comprehensive ecological and environmental impact assessments becomes imperative. thomsonec.comesgpro.co.ukecologybydesign.co.ukecologybydesign.co.uk These assessments are crucial for understanding the potential effects of this compound's production, use, and disposal on ecosystems and biodiversity. thomsonec.comcbd.int Given its origin as a fungal metabolite, it is important to evaluate its persistence in the environment, its potential impact on non-target organisms, and its degradation pathways. esgpro.co.uk This proactive approach ensures that any future large-scale production or application of this compound is environmentally responsible and sustainable.

Q & A

Q. What standardized methodologies are recommended for synthesizing high-purity Cynodontin in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., Friedel-Crafts acylation or polyketide pathways). Purification is achieved via column chromatography, followed by purity validation using NMR (¹H/¹³C) and HPLC-MS. Key parameters include solvent selection (e.g., dichloromethane for acylation), reaction temperature (60–80°C), and catalyst optimization (e.g., Lewis acids). Yield optimization requires iterative adjustments to stoichiometry . Table 1 : Example Synthesis Parameters
StepReagentsSolventTemperatureYield (%)Purity (HPLC)
1AcCl, AlCl₃DCM0–5°C6592%
2NaBH₄MeOHRT7895%

Q. How can researchers reliably identify and quantify this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Sample preparation involves protein precipitation (acetonitrile) and solid-phase extraction (C18 columns). Calibration curves should span 0.1–100 ng/mL, with deuterated internal standards (e.g., this compound-d₄) to correct matrix effects. Limit of detection (LOD) and quantification (LOQ) must be validated per ICH guidelines .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Cell lines (e.g., HEK293, HepG2) exposed to this compound (1–100 µM) for 24–72 hours. Assays include MTT for viability, ROS detection via DCFH-DA, and ELISA for cytokine profiling. Dose-response curves and IC₅₀ calculations should follow nonlinear regression models (e.g., GraphPad Prism). Include positive/negative controls and triplicate replicates .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action in neurodegenerative models be resolved?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability in experimental designs (e.g., dose ranges, animal strains). Validate findings via orthogonal assays (e.g., siRNA knockdown of suspected targets like NF-κB). Meta-analysis with random-effects models can quantify heterogeneity across studies .

Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?

  • Methodological Answer : Use radiolabeled this compound (¹⁴C) for mass balance studies in rodents. Plasma/tissue sampling at 0.5, 2, 6, 12, 24 hours post-administration. Compartmental modeling (e.g., non-linear mixed-effects with Phoenix WinNonlin) assesses absorption (Ka), volume of distribution (Vd), and clearance (Cl). Bile-duct cannulation evaluates enterohepatic recirculation .

Q. How should researchers design a PICOT-driven study to evaluate this compound’s efficacy in diabetic nephropathy?

  • Methodological Answer :
  • P : Patients with Stage 3 CKD and Type 2 diabetes.
  • I : Oral this compound (50 mg/day) vs. C : Placebo.
  • O : Change in urinary albumin-to-creatinine ratio (UACR) at 12 weeks.
  • T : Double-blind RCT with 6-month follow-up.
    Power analysis (α=0.05, β=0.2) determines sample size (n=120). Stratified randomization by baseline eGFR .

Q. What computational approaches predict this compound’s off-target interactions and toxicity?

  • Methodological Answer : Molecular docking (AutoDock Vina) against Pharmapendium’s toxicity target library (e.g., hERG, CYP450 isoforms). ADMET prediction via QikProp (logP, CNS permeability). Validate with high-content screening (HCS) in hepatocytes for mitochondrial membrane potential (JC-1 assay) .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs: purity, solubility).

Control critical process parameters (CPPs: reaction time, pH).

Use multivariate analysis (PLS regression) to correlate CPPs with bioactivity outcomes .

Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Mixed-effects models (e.g., SAS PROC MIXED) to handle repeated measures. Kaplan-Meier survival analysis for time-to-event endpoints. Adjust for covariates (age, baseline biomarkers) via Cox proportional hazards models .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s anticancer effects across labs?

  • Methodological Answer :
    Adopt ARRIVE 2.0 guidelines:
  • Pre-register protocols on Open Science Framework.
  • Share raw data (e.g., Figshare) and code (GitHub).
  • Use authenticated cell lines (STR profiling) and report MIC values for antibiotics in culture media .

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Reactant of Route 1
Cynodontin
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.